molecular formula C13H9FN4O4 B143277 N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline CAS No. 346-61-2

N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline

Cat. No.: B143277
CAS No.: 346-61-2
M. Wt: 304.23 g/mol
InChI Key: ZLGVXEXMJMVYRK-UHFFFAOYSA-N
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Description

N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline typically involves the condensation reaction between 3-fluorobenzaldehyde and 2,4-dinitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro groups are converted to amines.

    Substitution: Compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and nitro groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline is unique due to its combination of fluorine and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGVXEXMJMVYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224117
Record name 3-Fluorobenzaldehyde 2-(2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-61-2
Record name 3-Fluorobenzaldehyde 2-(2,4-dinitrophenyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobenzaldehyde 2-(2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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